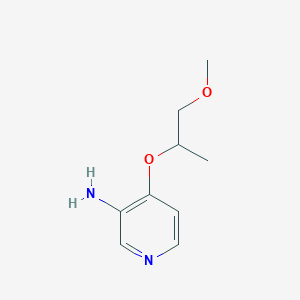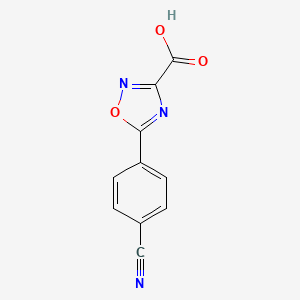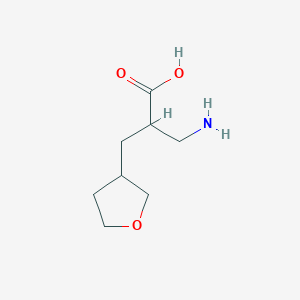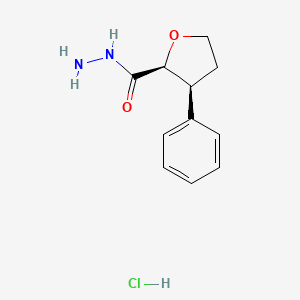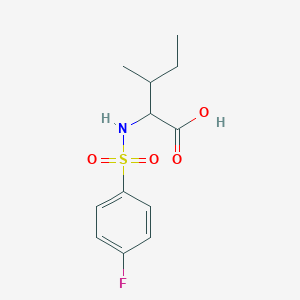
(2s)-2-((4-Fluorophenyl)sulfonamido)-3-methylpentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-((4-Fluorophenyl)sulfonamido)-3-methylpentanoic acid is an organic compound that features a sulfonamide group attached to a fluorophenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-((4-Fluorophenyl)sulfonamido)-3-methylpentanoic acid typically involves the following steps:
Formation of the Fluorophenyl Sulfonamide: This step involves the reaction of 4-fluorobenzenesulfonyl chloride with an appropriate amine to form the sulfonamide.
Coupling with the Amino Acid: The sulfonamide is then coupled with a suitable amino acid derivative under conditions that promote amide bond formation.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to streamline the process.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-((4-Fluorophenyl)sulfonamido)-3-methylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The fluorophenyl ring can be reduced under specific conditions.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Reduced fluorophenyl derivatives.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(2S)-2-((4-Fluorophenyl)sulfonamido)-3-methylpentanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of (2S)-2-((4-Fluorophenyl)sulfonamido)-3-methylpentanoic acid involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The fluorophenyl ring can enhance the compound’s binding affinity and specificity for its targets.
Comparación Con Compuestos Similares
Similar Compounds
Sulfenamides: Compounds with sulfur-nitrogen bonds.
Sulfinamides: Compounds with sulfur-nitrogen bonds in a different oxidation state.
Sulfonamides: Compounds with sulfur-oxygen-nitrogen bonds.
Uniqueness
(2S)-2-((4-Fluorophenyl)sulfonamido)-3-methylpentanoic acid is unique due to the presence of the fluorophenyl ring, which can enhance its chemical stability and biological activity compared to other sulfonamide derivatives.
Propiedades
Fórmula molecular |
C12H16FNO4S |
|---|---|
Peso molecular |
289.33 g/mol |
Nombre IUPAC |
2-[(4-fluorophenyl)sulfonylamino]-3-methylpentanoic acid |
InChI |
InChI=1S/C12H16FNO4S/c1-3-8(2)11(12(15)16)14-19(17,18)10-6-4-9(13)5-7-10/h4-8,11,14H,3H2,1-2H3,(H,15,16) |
Clave InChI |
UXOPGXZTLNPMIR-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[(2-Isopropyl-5-methylphenoxy)methyl]oxirane](/img/structure/B13639311.png)
